molecular formula C25H21NO B14010728 4-Oxo-1,2,6-triphenylcyclohexanecarbonitrile CAS No. 6341-61-3

4-Oxo-1,2,6-triphenylcyclohexanecarbonitrile

Cat. No.: B14010728
CAS No.: 6341-61-3
M. Wt: 351.4 g/mol
InChI Key: HUFNWVLCSKBRCC-UHFFFAOYSA-N
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Description

Cyclohexanecarbonitrile,4-oxo-1,2,6-triphenyl- is a complex organic compound with a unique structure that includes a cyclohexane ring, a carbonitrile group, and three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarbonitrile,4-oxo-1,2,6-triphenyl- typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with phenylmagnesium bromide to form a triphenyl derivative, followed by the introduction of a carbonitrile group through a cyanation reaction. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of cyclohexanecarbonitrile,4-oxo-1,2,6-triphenyl- may involve optimized synthetic routes to maximize yield and purity. This can include the use of catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonitrile,4-oxo-1,2,6-triphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanecarboxylic acid derivatives, while reduction can produce cyclohexylamine derivatives.

Scientific Research Applications

Cyclohexanecarbonitrile,4-oxo-1,2,6-triphenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexanecarbonitrile,4-oxo-1,2,6-triphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarbonitrile,4-oxo-1,2,6-triphenyl-: Known for its unique combination of a cyclohexane ring and three phenyl groups.

    Cyclohexanecarbonitrile,4-oxo-1,2,6-triphenyl- derivatives: Variations with different substituents on the phenyl groups.

Uniqueness

Cyclohexanecarbonitrile,4-oxo-1,2,6-triphenyl- stands out due to its specific structural features, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various fields make it a compound of significant interest.

Properties

CAS No.

6341-61-3

Molecular Formula

C25H21NO

Molecular Weight

351.4 g/mol

IUPAC Name

4-oxo-1,2,6-triphenylcyclohexane-1-carbonitrile

InChI

InChI=1S/C25H21NO/c26-18-25(21-14-8-3-9-15-21)23(19-10-4-1-5-11-19)16-22(27)17-24(25)20-12-6-2-7-13-20/h1-15,23-24H,16-17H2

InChI Key

HUFNWVLCSKBRCC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(CC1=O)C2=CC=CC=C2)(C#N)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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